![molecular formula C18H17Cl2N3S2 B2638375 3-{[4-(3,4-dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione CAS No. 301194-76-3](/img/structure/B2638375.png)
3-{[4-(3,4-dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a benzothiazole derivative, which is a heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of such compounds usually involves the reaction of suitable precursors under specific conditions. For example, a similar compound, 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one, was synthesized and characterized by IR, 1H NMR, 13C NMR, elemental analyses, single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of such compounds is usually determined by techniques such as X-ray diffraction, NMR, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving benzothiazoles depend on the functional groups present in the molecule. They can undergo a variety of reactions including electrophilic substitution, nucleophilic substitution, and others .科学的研究の応用
Neuropharmacological Research
- 5-Hydroxytryptamine(1A) (5-HT(1A)) receptors are implicated in the pathophysiology and treatment of anxiety and depression, making them a target for novel drug development. A compound named 2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530) has been studied for its potential applications in treating anxiety and mood disorders using Positron emission tomography (PET) and [(11)C][O-methyl-3H]-N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride (WAY-100635) to assess 5-HT(1A) autoreceptor and postsynaptic receptor occupancy. This highlights the relevance of compounds with similar structures in neuropharmacological research and their potential therapeutic applications (Rabiner et al., 2002).
Antimycotic Research
- Compounds with benzothiazole moieties have been studied for their antimycotic properties. For instance, 7-chloro-3-[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl) ethoxy-methyl]benzo[b]thiophene (sertaconazole) was studied in a randomized parallel double-blind clinical trial for the treatment of Pityriasis versicolor and demonstrated excellent efficacy and safety. The 100% cure rate in patients and the absence of undesirable effects highlight the potential of benzothiazole derivatives in the development of antimycotic therapies (Nasarre et al., 1992).
Psychopharmacological Research
- ST2472, a compound with a piperazinyl moiety, was studied for its antipsychotic potential in the prepulse inhibition (PPI) test. This compound, along with other antipsychotics, was able to antagonize the effects of apomorphine, suggesting its potential in psychopharmacological research and therapy for conditions such as schizophrenia (Lombardo et al., 2009).
作用機序
Target of action
Compounds with a piperazine ring, like “3-{[4-(3,4-dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione”, often interact with various neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems .
Mode of action
The compound might bind to its target receptors and modulate their activity, leading to changes in neurotransmitter levels and neuronal signaling .
Biochemical pathways
The compound’s effects on neurotransmitter systems could influence various biochemical pathways involved in mood regulation, cognition, and other brain functions .
Pharmacokinetics
The compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME), would determine its bioavailability and duration of action. Its lipophilicity could facilitate its diffusion into cells .
Result of action
The compound’s action on its targets and pathways could lead to changes in neuronal activity and brain function, potentially influencing behavior, mood, cognition, and other physiological processes .
Action environment
Various environmental factors, such as pH, temperature, and the presence of other substances, could influence the compound’s stability, efficacy, and action .
将来の方向性
生化学分析
Biochemical Properties
3-{[4-(3,4-dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as acetylcholinesterase (AchE), which hydrolyzes acetylcholine in the cholinergic nervous system . The interaction with AchE can lead to inhibition of the enzyme’s activity, affecting nerve impulse transmission. Additionally, this compound may interact with other proteins involved in oxidative stress responses, influencing the levels of reactive oxygen species (ROS) and related biomarkers .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways involved in oxidative stress and inflammation, leading to changes in gene expression profiles . The compound’s impact on cellular metabolism includes alterations in the production of ROS and other metabolites, which can affect cell viability and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes such as AchE, leading to enzyme inhibition . This binding interaction disrupts the normal catalytic activity of the enzyme, resulting in altered biochemical pathways. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to the formation of metabolites with different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has shown potential effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and increased oxidative stress . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo hydroxylation, dealkylation, and other metabolic transformations, leading to the formation of metabolites with distinct biochemical properties . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may interact with membrane transporters that facilitate its uptake into cells, as well as binding proteins that influence its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s overall distribution and activity within the body.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
3-[[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl]-1,3-benzothiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3S2/c19-14-6-5-13(11-15(14)20)22-9-7-21(8-10-22)12-23-16-3-1-2-4-17(16)25-18(23)24/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUNJDVRVWNCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3SC2=S)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2638294.png)
![6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime](/img/structure/B2638295.png)
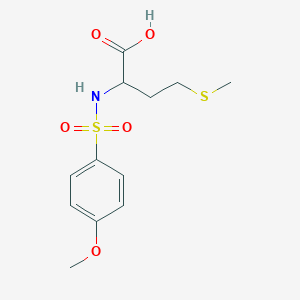
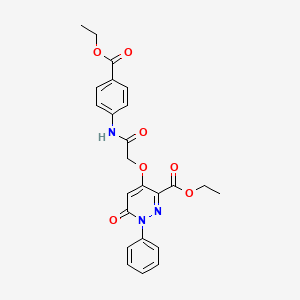
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2638300.png)
![4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2638301.png)
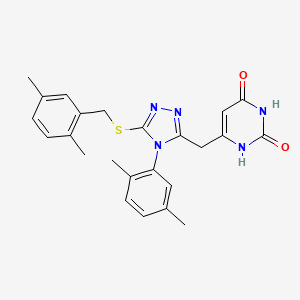
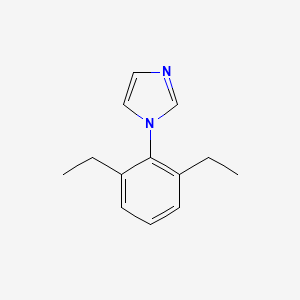
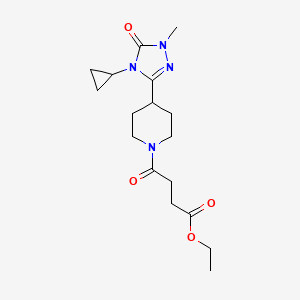
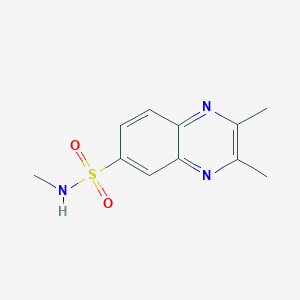
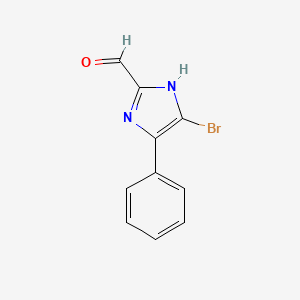
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2638311.png)

![[2-[4-(diethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2638313.png)
